H-Lys(nicotinoyl)-OH hcl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

H-Lys-OMe.2HCl is a derivative of lysine . Amino acids and their derivatives have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Synthesis Analysis

The synthesis analysis of similar compounds like H-Lys(Boc)-OMe.HCl is available , but specific synthesis information for H-Lys(nicotinoyl)-OH hcl was not found.Molecular Structure Analysis

The molecular structure of similar compounds like H-Lys(Boc)-OMe.HCl has been analyzed . The molecular formula for H-Lys(Boc)-OMe.HCl is C12H24N2O4·HCl .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like H-Lys(Boc)-OMe.HCl have been analyzed . It is a solid, white to light yellow powder to crystal .Scientific Research Applications

Fluorescent Probes for Biological Functions

One significant application in scientific research involves the development of fluorescent probes for imaging biological processes. For example, a near-infrared fluorescent probe based on photostable Si-rhodamine was designed for imaging hypochlorous acid in lysosomes during inflammatory responses. This probe, due to its near-infrared emission and excellent photostability, offers low interference from intracellular autofluorescence, stable and persistent fluorescence signals, and good tissue penetration, making it a useful tool for studying biological functions and pathological roles of hypochlorous acid in lysosomes, particularly in the context of inflammation (Mao et al., 2019).

Hydroxylysine (Hyl) and Lysyl Hydroxylase

Another research focus involves the posttranslational modification of amino acids, such as hydroxylysine (Hyl) found mainly in collagens. Lysyl hydroxylase (LH) catalyzes the hydroxylation of lysine residues, which is crucial for collagen maturation. A study developed a convenient RP-HPLC based assay for LH activity, which is essential for understanding the enzymatic processes involved in collagen biosynthesis and its implications in diseases related to extracellular matrix organization (Cudic et al., 2008).

Oxidation of Amino Acid Derivatives

The study of amino acid oxidation, particularly involving hydroxyl radicals, sheds light on the reactivity and stability of amino acid derivatives under oxidative stress conditions. Research analyzing the oxidation of acid, base, and amide side-chain amino acid derivatives by hydroxyl radicals contributes to our understanding of protein damage under oxidative stress, which is relevant for diseases associated with oxidative damage and aging (Uranga et al., 2018).

Environmental Implications of Hydroxyl Radicals

The environmental implications of hydroxyl radicals, known for their role in the oxidation of pollutants, were explored to understand their role in natural and engineered systems. This knowledge is essential for developing strategies to mitigate environmental pollution and understand the oxidative processes in the atmosphere and aquatic systems (Gligorovski et al., 2015).

Safety and Hazards

Mechanism of Action

Target of Action

H-Lys(nicotinoyl)-OH hcl is a derivative of the essential amino acid lysine . The primary targets of this compound are likely to be proteins or enzymes that interact with lysine residues. These interactions can influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .

Mode of Action

The compound interacts with its targets through the lysine residue. The nicotinoyl group attached to the lysine residue may enhance the compound’s interaction with its targets, leading to changes in the target’s function . .

Biochemical Pathways

This compound, being a lysine derivative, is likely to be involved in the same biochemical pathways as lysine. This includes protein synthesis, energy production, and the synthesis of other important biomolecules . The compound’s effect on these pathways and their downstream effects is subject to further investigation.

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not well documented. As a derivative of lysine, it might be expected to have similar ADME properties. The addition of the nicotinoyl group could potentially alter these properties, affecting the compound’s bioavailability .

Result of Action

The molecular and cellular effects of this compound are likely to be dependent on its interaction with its targets. Given its potential role in influencing the secretion of anabolic hormones and providing fuel during exercise, it may have beneficial effects on physical performance and recovery . .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include the pH and temperature of the environment, the presence of other molecules or compounds, and the specific conditions within the cell or organism

properties

IUPAC Name |

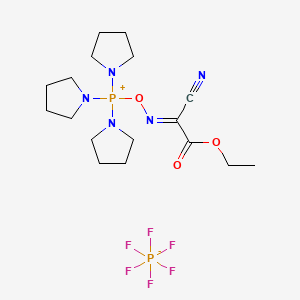

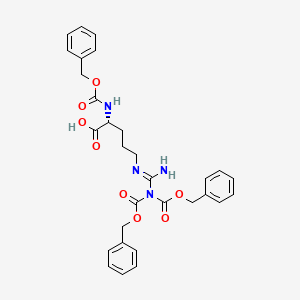

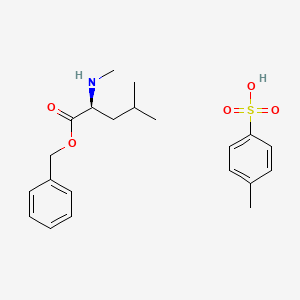

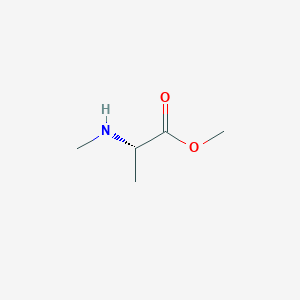

(2S)-2-amino-6-(pyridine-3-carbonylamino)hexanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3.ClH/c13-10(12(17)18)5-1-2-7-15-11(16)9-4-3-6-14-8-9;/h3-4,6,8,10H,1-2,5,7,13H2,(H,15,16)(H,17,18);1H/t10-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCWKVAIEPHOTKE-PPHPATTJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NCCCCC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)C(=O)NCCCC[C@@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B612942.png)